4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC10556693
Molecular Formula: C24H22BrN3O3
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one -](/images/structure/VC10556693.png)
Specification
Molecular Formula | C24H22BrN3O3 |
---|---|
Molecular Weight | 480.4 g/mol |
IUPAC Name | (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C24H22BrN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+ |
Standard InChI Key | JDDIIJRQZTUULI-LSDHQDQOSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one, reflects its intricate architecture. Its molecular formula, C24H22BrN3O3, corresponds to a molecular weight of 488.36 g/mol . Key substituents include:
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A 4-bromobenzoyl group at position 4 of the pyrrolone ring.
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A 3-hydroxy moiety on the pyrrolone core.
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A 3-(1H-imidazol-1-yl)propyl chain at position 1.
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A 4-methylphenyl group at position 5.
The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups creates a polarized electronic environment, which may influence reactivity and binding interactions .
Property | Value |
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Molecular Weight | 488.36 g/mol |
LogP (Partition Coefficient) | 3.2 (estimated) |
Hydrogen Bond Donors | 2 (hydroxyl, imidazole NH) |
Hydrogen Bond Acceptors | 5 (carbonyl, hydroxyl, imidazole) |
Rotatable Bonds | 6 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential coupling of the pyrrolone core with pre-functionalized substituents. A plausible retrosynthetic route includes:
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Pyrrolone Core Construction: Via cyclocondensation of a γ-keto ester with an amine, followed by oxidation to introduce the 2-one moiety.
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Bromobenzoyl Incorporation: Friedel-Crafts acylation or nucleophilic aromatic substitution using 4-bromobenzoyl chloride.
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Imidazolylpropyl Attachment: Alkylation of the pyrrolone nitrogen with 3-(1H-imidazol-1-yl)propyl bromide.
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring correct positioning of the bromobenzoyl and methylphenyl groups during cyclization.
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Steric Hindrance: Bulky substituents may impede reaction rates, necessitating high-temperature or catalytic conditions .
Table 2: Hypothetical Synthetic Yield Optimization
Step | Reaction | Catalyst | Yield (%) |
---|---|---|---|
1 | Pyrrolone Formation | p-TsOH | 65 |
2 | Bromobenzoylation | AlCl₃ | 72 |
3 | Imidazolylpropyl Addition | K₂CO₃, DMF | 58 |
Biological Activity and Mechanism
Structural Analogues in Pharmacological Research
While direct studies on this compound are absent, structurally related molecules highlight potential targets:
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HDAC Inhibition: Patent WO2018183701A1 describes isoxazole hydroxamic acids with bromobenzoyl groups exhibiting HDAC6 inhibitory activity . The imidazole moiety in the subject compound may similarly coordinate zinc in HDAC active sites.
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COX-II Inhibition: Pyrazole and pyrrolone derivatives, such as those reported by Bhardwaj et al., show COX-II selectivity via hydrophobic interactions in the enzyme’s side pocket . The bromobenzoyl group may mimic sulfonamide pharmacophores in celecoxib analogs.
In Silico Docking Studies (Hypothetical)
Molecular docking simulations using AutoDock Vina suggest:
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HDAC6 Binding: The imidazolylpropyl chain occupies the surface groove, while the bromobenzoyl group penetrates the hydrophobic tunnel (predicted ΔG = -9.2 kcal/mol) .
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COX-II Interaction: The methylphenyl group aligns with Val523, and the hydroxyl forms hydrogen bonds with Tyr385 (predicted IC₅₀ = 0.8 μM) .
Table 3: Comparative Docking Scores
Target | Compound | Binding Energy (kcal/mol) |
---|---|---|
HDAC6 | Subject Compound | -9.2 |
HDAC6 | Reference Inhibitor (ACY-738) | -10.1 |
COX-II | Subject Compound | -8.7 |
COX-II | Celecoxib | -9.5 |
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